molecular formula C11H21ClN2O3 B13692261 (S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride

(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride

Cat. No.: B13692261
M. Wt: 264.75 g/mol
InChI Key: FZTYQLQXIFUFKS-UHFFFAOYSA-N
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Description

(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride is a spirocyclic compound featuring a unique structural motif. This compound is of significant interest in medicinal chemistry due to its potential applications in drug discovery and development. The presence of both nitrogen and oxygen atoms within the spirocyclic framework contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through an annulation strategy, which involves the cyclization of a suitable precursor.

    Introduction of Functional Groups:

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions, leading to more complex ring systems.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions include substituted spirocyclic compounds, oxides, and reduced amines.

Scientific Research Applications

(S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Uniqueness: (S)-2-Boc-7-amino-5-oxa-2-azaspiro[3.4]octane Hydrochloride is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen atoms within the spirocyclic framework. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H21ClN2O3

Molecular Weight

264.75 g/mol

IUPAC Name

tert-butyl 7-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate;hydrochloride

InChI

InChI=1S/C11H20N2O3.ClH/c1-10(2,3)16-9(14)13-6-11(7-13)4-8(12)5-15-11;/h8H,4-7,12H2,1-3H3;1H

InChI Key

FZTYQLQXIFUFKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)N.Cl

Origin of Product

United States

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